4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid
Overview
Description
4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C6H5ClN2O2S . It has a molecular weight of 204.64 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5ClN2O2S/c1-12-6-8-2-3 (5 (10)11)4 (7)9-6/h2H,1H3, (H,10,11) . The compound has a topological polar surface area of 88.4 Ų and a complexity of 181 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 204.63 g/mol, an XLogP3-AA of 1.5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 2 .Scientific Research Applications
Medicinal Chemistry
- Summary of the Application : “4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid” is used as a building block in medicinal chemistry synthesis . It has been used in the total synthesis of the marine alkaloid variolin B1 and 2-hydroxy-4-pyrimidinecarboxylic acid . It is also used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors .
- Results or Outcomes : The outcomes of these syntheses are the production of variolin B1, 2-hydroxy-4-pyrimidinecarboxylic acid, and 2,4-disubstituted pyrimidines . These compounds could have potential applications in the development of new drugs, although specific results or quantitative data are not provided in the sources.
GSK3β Inhibitors Synthesis
- Summary of the Application : “4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid” can be used as a synthetic intermediate in the preparation of GSK3β inhibitors . GSK3β is a protein kinase involved in a number of physiological processes and has been implicated in various diseases, including type 2 diabetes, Alzheimer’s disease, inflammation, cancer, and bipolar disorder. Therefore, inhibitors of GSK3β are of significant interest in drug discovery .
- Results or Outcomes : The outcome of this synthesis is the production of GSK3β inhibitors . These compounds could have potential applications in the treatment of various diseases, although specific results or quantitative data are not provided in the sources.
Non-nucleoside Reverse Transcriptase Inhibitors Synthesis
- Summary of the Application : “4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid” can also be used as a synthetic intermediate in the preparation of non-nucleoside reverse transcriptase inhibitors for treating HIV infection . Reverse transcriptase is an enzyme that HIV uses to replicate itself, and inhibitors of this enzyme can prevent the virus from multiplying.
- Results or Outcomes : The outcome of this synthesis is the production of non-nucleoside reverse transcriptase inhibitors . These compounds could have potential applications in the treatment of HIV, although specific results or quantitative data are not provided in the sources.
Safety And Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4-chloro-2-methylsulfanylpyrimidine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2S/c1-12-6-8-2-3(5(10)11)4(7)9-6/h2H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNMNRVNVCHWIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60551301 | |
Record name | 4-Chloro-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60551301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid | |
CAS RN |
74840-34-9 | |
Record name | 4-Chloro-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60551301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.